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molecular formula C10H11BrN2O4 B8492391 (3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

(3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

Cat. No. B8492391
M. Wt: 303.11 g/mol
InChI Key: PUNLQSYVPIBEKZ-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

9.90 g (69.6 mmol) ethylglycinate hydrochloride are suspended under argon in 100 mL of dry DMA. 24.3 mL (139 mmol) diisopropylethylamine and 10.21 g (46.4 mmol) of 2-bromo-6-fluoronitrobenzene are then added at RT. The orange solution is then heated to 80° C. for 16 h. After cooling, the reaction mixture is poured onto iced-cold water and the suspension is collected by filtration to afford, after drying in HV at 50° C., the title compound as a dark orange solid, which is used in the next step without further purification.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step Two
Quantity
10.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C([NH:4][CH2:5][C:6]([OH:8])=[O:7])C.[CH:9](N(C(C)C)CC)(C)[CH3:10].[Br:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21](F)[C:20]=1[N+:26]([O-:28])=[O:27].O>CC(N(C)C)=O>[CH2:9]([O:8][C:6](=[O:7])[CH2:5][NH:4][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([Br:18])[C:20]=1[N+:26]([O-:28])=[O:27])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
9.9 g
Type
reactant
Smiles
Cl.C(C)NCC(=O)O
Step Two
Name
Quantity
24.3 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10.21 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)F)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the suspension is collected by filtration
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after drying in HV at 50° C.
CUSTOM
Type
CUSTOM
Details
the title compound as a dark orange solid, which is used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(CNC1=C(C(=CC=C1)Br)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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